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Abstract: Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical tumor suppressor

and a member of the nucleosome remodeling and deacetylase (NuRD) complex, playing a

pivotal role in transcriptional regulation and chromatin organization.[1] Dysregulation of CHD5

function is implicated in various cancers, making the identification of its interacting protein

partners crucial for understanding its mechanism of action and for the development of novel

therapeutic strategies. This document provides a detailed protocol for the identification of

CHD5 interacting proteins using co-immunoprecipitation (Co-IP) coupled with mass

spectrometry, and presents an overview of its known protein interactions and involvement in

cellular signaling pathways.

Introduction to CHD5 and Protein-Protein
Interactions
CHD5 is an ATP-dependent chromatin-remodeling factor that regulates gene transcription.[2] It

is a key component of the NuRD complex, which is involved in histone deacetylation and

chromatin remodeling, generally leading to transcriptional repression.[1][3] CHD5, along with its

paralogs CHD3 and CHD4, forms mutually exclusive NuRD complexes, suggesting distinct

functional roles for each.[3] The tumor suppressor function of CHD5 is linked to its ability to
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regulate the expression of genes involved in cell proliferation and differentiation, including the

positive regulation of the p53 and RB pathways through the activation of CDKN2A.[2][4]

Co-immunoprecipitation (Co-IP) is a powerful technique used to isolate a specific protein and

its binding partners from a cell lysate. This method relies on the specificity of an antibody to the

protein of interest (the "bait") to pull down the entire protein complex, which can then be

analyzed to identify the interacting proteins (the "prey"). When coupled with mass spectrometry,

Co-IP allows for the comprehensive and unbiased identification of protein-protein interactions.

Experimental Protocol: Co-Immunoprecipitation of
CHD5 and Interacting Proteins
This protocol outlines the steps for performing a Co-IP experiment to identify proteins that

interact with endogenous CHD5 in a cellular context.

Materials and Reagents:

Cell Lines: Human cell line with endogenous CHD5 expression (e.g., neuroblastoma or renal

cell carcinoma cell lines).

Antibodies:

Rabbit anti-CHD5 antibody (for immunoprecipitation)

Normal Rabbit IgG (isotype control)

Mouse anti-CHD5 antibody (for Western blot detection)

Antibodies against expected interacting proteins (e.g., HDAC1, HDAC2 for positive

control)

Beads: Protein A/G magnetic beads

Buffers and Solutions:

Phosphate-Buffered Saline (PBS)
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Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Wash Buffer (e.g., modified RIPA or TBS-T)

Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Neutralization Buffer (e.g., Tris-HCl, pH 8.5)

Equipment:

Cell culture equipment

Centrifuge

Magnetic rack

Vortexer/rotator

SDS-PAGE and Western blotting equipment

Mass spectrometer

Protocol:

Cell Culture and Lysis:

Culture cells to ~80-90% confluency.

Wash cells twice with ice-cold PBS.

Lyse the cells by adding ice-cold Lysis Buffer. Scrape the cells and transfer the lysate to a

pre-chilled microcentrifuge tube.

Incubate the lysate on ice for 30 minutes with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (protein extract) to a new pre-chilled tube. Determine the protein

concentration using a standard protein assay.
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Pre-clearing the Lysate:

To reduce non-specific binding, add Protein A/G magnetic beads to the protein extract.

Incubate for 1 hour at 4°C on a rotator.

Place the tube on a magnetic rack and collect the supernatant.

Immunoprecipitation:

To the pre-cleared lysate, add the primary antibody (anti-CHD5) or the isotype control

(Normal Rabbit IgG).

Incubate overnight at 4°C on a rotator.

Add Protein A/G magnetic beads to the lysate-antibody mixture.

Incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.

Washing:

Place the tube on a magnetic rack to collect the beads. Discard the supernatant.

Wash the beads three to five times with ice-cold Wash Buffer. After the final wash,

carefully remove all residual buffer.

Elution:

Elute the protein complexes from the beads by adding Elution Buffer.

Incubate for 5-10 minutes at room temperature.

Place the tube on the magnetic rack and collect the supernatant containing the eluted

proteins.

Neutralize the eluate by adding Neutralization Buffer.

Analysis:
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Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting to

confirm the immunoprecipitation of CHD5 and the co-immunoprecipitation of known or

expected interactors.

Mass Spectrometry: For a comprehensive analysis of the CHD5 interactome, the eluted

protein sample should be processed for mass spectrometry analysis (e.g., LC-MS/MS).

This involves in-solution or in-gel digestion of the proteins, followed by peptide

identification and quantification.

Data Presentation: CHD5 Interacting Proteins
The following table summarizes known and potential interacting partners of CHD5, primarily

components of the NuRD complex, identified through co-immunoprecipitation and mass

spectrometry experiments. The quantitative data presented is based on the enrichment of

these subunits with the C-terminus of CHD5.
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Interacting Protein
Protein
Family/Complex

Function

Quantitative
Measure (iBAQ-
adjusted intensity -
relative to MTA)

HDAC1 Histone Deacetylase

Catalyzes the removal

of acetyl groups from

histones.

Enriched

HDAC2 Histone Deacetylase

Similar to HDAC1,

part of the core NuRD

complex.

Enriched

MTA1
Metastasis Associated

1

Core component of

the NuRD complex.
2.00 (Reference)

MTA2
Metastasis Associated

1 Family

Core component of

the NuRD complex.
Enriched

MTA3
Metastasis Associated

1 Family

Core component of

the NuRD complex.
Enriched

RBBP4
Retinoblastoma

Binding Protein 4

Histone-binding

protein within the

NuRD complex.

Enriched

RBBP7
Retinoblastoma

Binding Protein 7

Histone-binding

protein within the

NuRD complex.

Enriched

MBD3
Methyl-CpG Binding

Domain Protein 3

Binds to methylated

DNA and is a core

NuRD component.

Enriched

GATAD2A
GATA Zinc Finger

Domain Containing 2A

Core component of

the NuRD complex.
Enriched

GATAD2B
GATA Zinc Finger

Domain Containing 2B

Core component of

the NuRD complex.
Enriched

CDK2AP1 Cyclin-Dependent

Kinase 2 Associated

Associated with some

NuRD complexes.

Enriched
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Protein 1

Note: The iBAQ (intensity-based absolute quantification) values are used to estimate protein

abundance. The stoichiometry is shown relative to MTA, which is set to two copies per NuRD

assembly.[5]

Visualizing Experimental Workflow and Signaling
Pathways
Diagrams created using Graphviz (DOT language):
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Caption: Co-immunoprecipitation workflow for CHD5.
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Caption: CHD5 signaling pathway in tumor suppression.
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Conclusion
The co-immunoprecipitation protocol detailed in this application note provides a robust

framework for researchers to identify and validate CHD5 interacting proteins. Understanding

the intricate network of CHD5 interactions is fundamental to elucidating its role in chromatin

remodeling, gene regulation, and tumor suppression. The identification of novel interacting

partners may reveal new avenues for therapeutic intervention in cancers characterized by

CHD5 dysregulation. Further studies employing quantitative proteomics will be invaluable in

dissecting the stoichiometry and dynamics of CHD5-containing protein complexes in both

normal and disease states.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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